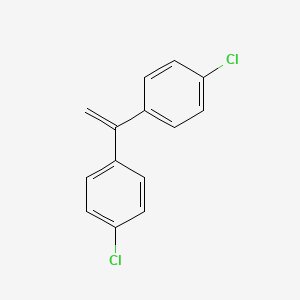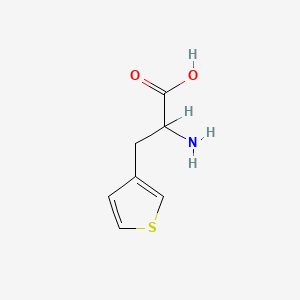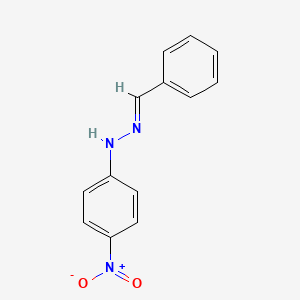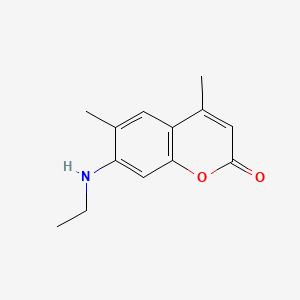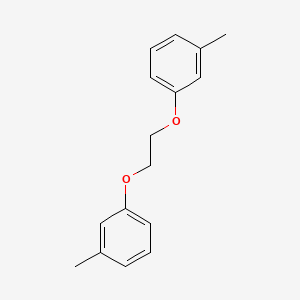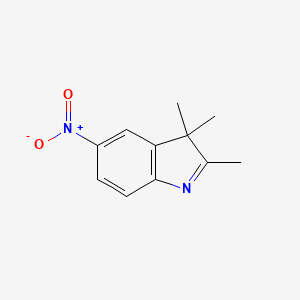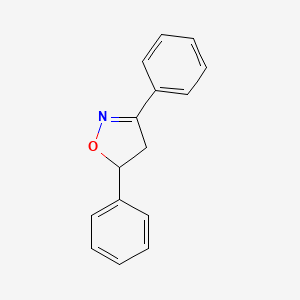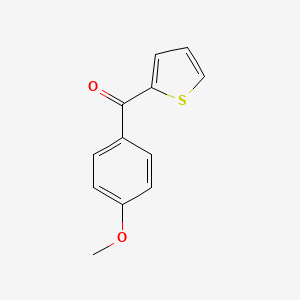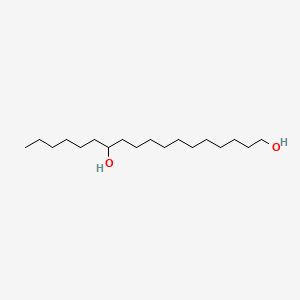
2,3,4',5,6-Pentachlorobiphényle
Vue d'ensemble
Description
2,3,4’,5,6-Pentachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener . PCBs are a group of persistent organic pollutants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
Synthesis Analysis
The synthesis of 2,3,4’,5,6-Pentachlorobiphenyl involves the formation of hydroxylated metabolites in whole poplar plants . The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl .Molecular Structure Analysis
The molecular structure of 2,3,4’,5,6-Pentachlorobiphenyl can be viewed using computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4’,5,6-Pentachlorobiphenyl include a molecular formula of C12H5Cl5 and a molecular weight of 326.43 . It has a melting point of 123.5°C, a boiling point of 412.3°C (rough estimate), and a density of 1.5220 (rough estimate) .Applications De Recherche Scientifique
Études d'oxydation énantiosélective
PCB 95 : est utilisé en recherche pour étudier l'oxydation énantiosélective par les monooxygénases du cytochrome P450 humain . Cette recherche est cruciale pour comprendre comment les polluants environnementaux chiraux comme le PCB 95 sont métabolisés dans le corps humain. Les résultats peuvent avoir des implications pour l'évaluation des risques pour la santé humaine associés à l'exposition aux polluants chiraux.
Évaluation de l'impact environnemental
En tant que polluant organique persistant, le PCB 95 sert de marqueur pour les études de contamination environnementale . Sa présence et sa concentration peuvent être utilisées pour évaluer l'étendue de la pollution environnementale et l'efficacité des efforts de décontamination.
Recherche sur la perturbation endocrinienne
Le PCB 95 est un perturbateur endocrinien. Il est utilisé en recherche pour comprendre comment ces produits chimiques interfèrent avec les systèmes hormonaux des organismes, ce qui peut entraîner des troubles reproducteurs, du développement, neurologiques et immunitaires .
Études toxicologiques
Le composé est impliqué dans des études toxicologiques pour déterminer les effets toxiques des hydrocarbures aromatiques halogénés. Ces études aident à comprendre les voies biochimiques et les implications pour la santé de l'exposition à ces composés .
Recherche sur la perturbation des oxylipines
La recherche impliquant le PCB 95 comprend l'étude de la perturbation des oxylipines, qui sont des médiateurs lipidiques de régulation oxygénés. De telles études sont importantes pour comprendre le rôle des oxylipines dans des maladies telles que la stéatose hépatique non alcoolique et la stéato-hépatite non alcoolique .
Chirale et accumulation chez l'homme
Les études sur le PCB 95 se concentrent également sur sa chiralité axiale et l'accumulation énantiosélective dans le corps humain. La recherche dans ce domaine peut fournir des informations sur les mécanismes d'accumulation et les risques potentiels pour la santé associés à une exposition à long terme .
Mécanisme D'action
Target of Action
The primary target of 2,3,4’,5,6-Pentachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . Additionally, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
2,3,4’,5,6-Pentachlorobiphenyl interacts with its targets by binding to the Estrogen receptor, thereby inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the regulation of eukaryotic gene expression and cellular proliferation and differentiation .
Biochemical Pathways
It is known that this compound can interfere with amino acids involved in immune regulation, such as phenylalanine and tyrosine . It may also be associated with genetic disorders related to cysteine, methionine, and purine metabolism .
Pharmacokinetics
It is known that this compound is a persistent organic pollutant . This means it is resistant to environmental degradation through photolytic, biological, or chemical processes . As a result, it can persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
Result of Action
The molecular and cellular effects of 2,3,4’,5,6-Pentachlorobiphenyl’s action include the inhibition of the basal and circadian expression of the core circadian component PER1 . This can lead to changes in the regulation of eukaryotic gene expression and cellular proliferation and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,4’,5,6-Pentachlorobiphenyl. As a persistent organic pollutant, it can remain in the environment for long periods . This can lead to bioaccumulation in animal tissue and biomagnification in food chains, potentially increasing its impact on health and the environment .
Safety and Hazards
Orientations Futures
The future directions of research on 2,3,4’,5,6-Pentachlorobiphenyl could involve further studies on its toxicities, such as body weight loss, endocrine disruption, teratogenicity, carcinogenicity, and impairment of the reproductive and immune systems . Additionally, more research could be conducted on its effects on thyroid function .
Analyse Biochimique
Biochemical Properties
2,3,4’,5,6-Pentachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, 2,3,4’,5,6-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), leading to altered gene expression and disruption of normal cellular functions .
Cellular Effects
2,3,4’,5,6-Pentachlorobiphenyl has significant effects on various cell types and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis . This compound also affects cell signaling pathways, such as the Akt/FoxO3a/NIS pathway, which is involved in thyroid cell function . Furthermore, 2,3,4’,5,6-Pentachlorobiphenyl can alter gene expression and disrupt cellular metabolism, contributing to its toxic effects .
Molecular Mechanism
At the molecular level, 2,3,4’,5,6-Pentachlorobiphenyl exerts its effects through several mechanisms. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . This compound also inhibits cytochrome P450 enzymes, affecting the metabolism of various substances . Additionally, 2,3,4’,5,6-Pentachlorobiphenyl can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4’,5,6-Pentachlorobiphenyl can change over time. This compound is relatively stable and does not degrade easily, leading to prolonged exposure and accumulation in biological systems . Long-term studies have shown that 2,3,4’,5,6-Pentachlorobiphenyl can cause persistent oxidative stress and cellular damage, even at low concentrations .
Dosage Effects in Animal Models
The effects of 2,3,4’,5,6-Pentachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular metabolism . At higher doses, 2,3,4’,5,6-Pentachlorobiphenyl can induce significant toxicity, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed, with higher doses leading to more severe adverse effects .
Metabolic Pathways
2,3,4’,5,6-Pentachlorobiphenyl is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further interact with other biomolecules . This compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its toxic effects .
Transport and Distribution
Within cells and tissues, 2,3,4’,5,6-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues, such as the liver and adipose tissue . This compound can also cross the blood-brain barrier, leading to its accumulation in the brain and potential neurotoxic effects .
Subcellular Localization
2,3,4’,5,6-Pentachlorobiphenyl can localize to specific subcellular compartments, affecting its activity and function. It has been shown to accumulate in the endoplasmic reticulum, where it can inhibit cytochrome P450 enzymes and disrupt cellular metabolism . Additionally, this compound can localize to mitochondria, leading to the generation of reactive oxygen species and induction of oxidative stress .
Propriétés
IUPAC Name |
1,2,4,5-tetrachloro-3-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)10-11(16)8(14)5-9(15)12(10)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDZPDTVCZLFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074199 | |
| Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68194-11-6 | |
| Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4',5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4',5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ53DM90UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



